
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of kinase inhibitors and has been found to selectively target specific enzymes involved in the regulation of cellular signaling pathways.
Applications De Recherche Scientifique
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. The compound has been found to inhibit the activity of specific enzymes involved in the regulation of cellular signaling pathways, leading to the suppression of tumor growth and inflammation. 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has been tested in preclinical studies and has shown promising results in the treatment of several cancers, including B-cell lymphoma and acute myeloid leukemia.
Mécanisme D'action
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide selectively inhibits specific enzymes involved in the regulation of cellular signaling pathways, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition leads to the suppression of B-cell proliferation and survival. ITK is involved in T-cell receptor signaling, and its inhibition leads to the suppression of T-cell activation and cytokine production.
Biochemical and Physiological Effects:
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has been found to have significant biochemical and physiological effects on cells. The compound inhibits the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and survival. 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide also inhibits the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In preclinical studies, 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has been found to have potent anti-tumor and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has several advantages and limitations for lab experiments. The compound is highly selective and has low toxicity, making it an ideal candidate for preclinical studies. However, 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has limited solubility in water, which can make it challenging to administer in vivo. Additionally, 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has a short half-life, which can limit its efficacy in vivo.
Orientations Futures
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has significant potential for therapeutic applications in various diseases, including cancer and autoimmune disorders. Future research should focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further preclinical studies are needed to determine the optimal dosage and administration route for 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide. Finally, clinical trials are needed to determine the safety and efficacy of 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide in humans.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide involves several steps, including the preparation of intermediate compounds and the final coupling of the benzofuran-2-carboxamide moiety. The synthesis process is complex and requires several reagents and solvents. The final product is obtained in high yields and is characterized by various analytical techniques, including NMR, IR, and mass spectrometry.
Propriétés
IUPAC Name |
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-10-1-4-12-9(7-10)8-13(19-12)14(18)17(6-5-16)11-2-3-11/h1,4,7-8,11H,2-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNXMKRFUDWFCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

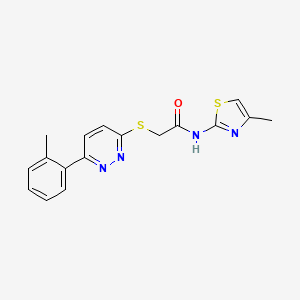
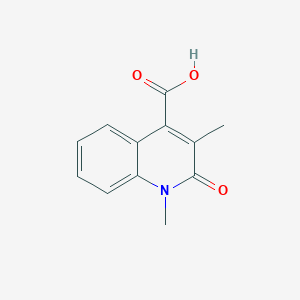
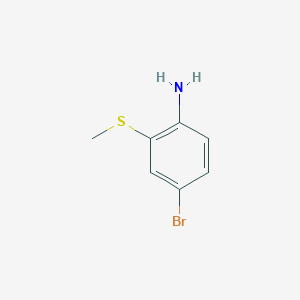
![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2376324.png)
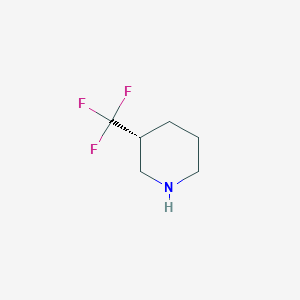
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2376328.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2376329.png)
![3-[2-[3-[6-(Dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2376330.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2376332.png)
![Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate](/img/structure/B2376333.png)
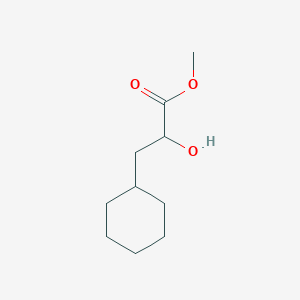
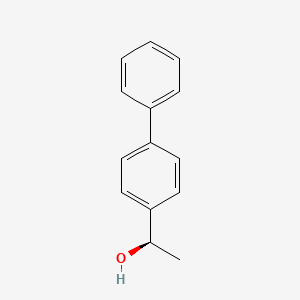
![N-Methyl-N-[2-[3-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2376336.png)